molecular formula C12H15N3O5 B1383245 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid CAS No. 2096986-74-0

4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid

Cat. No. B1383245
M. Wt: 281.26 g/mol
InChI Key: GYFTXSUDEUVHRE-UHFFFAOYSA-N
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Description

4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid (APBA) is a chemical compound that has been extensively studied for its potential applications in various fields of research and industry. It is structurally similar to 4-(3-azidopropoxy)benzamide, which contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 positively charged N, and 1 ether (aromatic) .


Synthesis Analysis

The synthesis of azido compounds like APBA often involves click chemistry, specifically the Copper (I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC). This method is remarkable for its high yields, short reaction times, and the ability to occur under mild conditions . Other studies have reported the synthesis of similar azido compounds using different methods .


Molecular Structure Analysis

The molecular structure of APBA is similar to that of 4-(3-azidopropoxy)benzamide. The latter molecule contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 positively charged N, and 1 ether (aromatic) .


Chemical Reactions Analysis

Azido compounds like APBA can participate in a variety of chemical reactions. One of the most common is the Copper (I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC), a type of click chemistry. This reaction is often used for the generation of complex organic molecules . Other reactions involving azido compounds have also been reported .

Scientific Research Applications

Solubility and Physical Properties

  • The solubility of related compounds like 3,5-dimethoxybenzoic acid in various solvents, such as ethanol, has been extensively studied. These studies have shown that the solubility of these compounds increases with temperature, providing valuable insights for their application in scientific research (Wang & Zhang, 2009).

Crystal Structure Analysis

  • Research on 3,5-dimethoxybenzoic acid, a structurally similar compound, reveals insights into its crystal structure, which forms hydrogen-bonded cyclic dimers. This information is crucial for understanding the chemical behavior and potential applications of related compounds (Lynch, Smith, Byriel, & Kennard, 1994).

Novel Compound Synthesis

  • Novel acid mono azo dyes, including compounds structurally related to 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid, have been synthesized for various applications, providing a framework for the synthesis and characterization of similar complex organic compounds (Saçmacı et al., 2012).

Pharmaceutical Research

  • While excluding specific drug-related applications, it is important to note that related compounds like 3,5-dimethoxybenzoic acid have been studied in the context of pharmacology, offering a background for understanding the potential biomedical applications of 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid (Gamaniel et al., 2000).

Antioxidant Properties

  • Research on phenolic derivatives like 4-hydroxy-3,5-dimethoxybenzoic acid has demonstrated significant antioxidant and radical scavenging properties. This suggests potential applications for 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid in fields requiring antioxidant properties (Kucukoglu & Nadaroğlu, 2014).

Future Directions

Azido compounds like APBA have potential applications in various fields of research and industry. They are particularly useful in click chemistry, a powerful tool for generating complex organic molecules . Future research may focus on exploring new synthesis techniques and applications for these compounds .

properties

IUPAC Name

4-(3-azidopropoxy)-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-18-9-6-8(12(16)17)7-10(19-2)11(9)20-5-3-4-14-15-13/h6-7H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFTXSUDEUVHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCCN=[N+]=[N-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245162
Record name Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid

CAS RN

2096986-74-0
Record name Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096986-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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